molecular formula C13H13ClN2O2 B4960379 N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea

N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea

Cat. No. B4960379
M. Wt: 264.71 g/mol
InChI Key: OFDBDLBNOKYBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea, also known as CMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and neuroscience. CMU is a potent inhibitor of dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea acts by inhibiting the reuptake of dopamine by binding to the dopamine transporter. This leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The increased dopaminergic neurotransmission caused by N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea has been shown to have several biochemical and physiological effects. These include improved cognitive function, increased locomotor activity, and reduced drug-seeking behavior.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea in lab experiments include its high potency and specificity for dopamine transporter inhibition. However, its potential toxicity and the need for careful handling and storage make it a challenging compound to work with.

Future Directions

There are several potential future directions for research on N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea. These include further studies on its potential therapeutic applications in neurological disorders, investigations into its mechanism of action, and the development of more potent and selective dopamine transporter inhibitors.
In conclusion, N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea is a promising compound that has gained significant attention in scientific research due to its potential applications in pharmacology and neuroscience. Its ability to inhibit dopamine transporter makes it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea involves the reaction of 3-chloroaniline with 2-furancarboxaldehyde in the presence of sodium borohydride to obtain the intermediate product. This intermediate is then treated with methyl isocyanate to yield N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea.

Scientific Research Applications

N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and drug addiction. N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea's ability to inhibit dopamine transporter makes it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

3-(3-chlorophenyl)-1-(furan-2-ylmethyl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-16(9-12-6-3-7-18-12)13(17)15-11-5-2-4-10(14)8-11/h2-8H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDBDLBNOKYBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-(furan-2-ylmethyl)-1-methylurea

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